molecular formula C10H10O2 B13956065 5-Ethylbenzofuran-2(3H)-one

5-Ethylbenzofuran-2(3H)-one

Cat. No.: B13956065
M. Wt: 162.18 g/mol
InChI Key: FMWYILDSTRZIJW-UHFFFAOYSA-N
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Description

5-Ethylbenzofuran-2(3H)-one is a heterocyclic organic compound that features a benzene ring fused with a furan ring, with an ethyl group attached to the fifth position and a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylbenzofuran-2(3H)-one can be achieved through several methods. One common approach involves the intramolecular cyclization of ortho-alkenyl phenols. For instance, the nickel-catalyzed intramolecular oxidative coupling of ortho-alkenyl phenols can produce 3-aryl benzofurans, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as nickel, is common in these processes to facilitate efficient cyclization and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

5-Ethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

5-Ethylbenzofuran-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without the ethyl group and ketone functional group.

    Indole: A similar heterocyclic compound with a nitrogen atom instead of oxygen.

    Benzothiophene: A sulfur analog of benzofuran.

    Dibenzofuran: An analog with an additional fused benzene ring.

Uniqueness

5-Ethylbenzofuran-2(3H)-one is unique due to its specific structural features, including the ethyl group and ketone functional group. These features confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5-ethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C10H10O2/c1-2-7-3-4-9-8(5-7)6-10(11)12-9/h3-5H,2,6H2,1H3

InChI Key

FMWYILDSTRZIJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C2

Origin of Product

United States

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